N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a complex organic compound with a unique structure that combines a furochromenone core with a dimethoxyphenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furochromenone core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the dimethoxyphenylethyl side chain: This step often involves a nucleophilic substitution reaction where the side chain is attached to the core structure.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenylethyl side chain but lacks the furochromenone core.
2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide: Contains the furochromenone core but lacks the dimethoxyphenylethyl side chain.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is unique due to its combination of the furochromenone core and the dimethoxyphenylethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C26H27NO6/c1-14-10-21-24(25-23(14)15(2)13-32-25)16(3)18(26(29)33-21)12-22(28)27-9-8-17-6-7-19(30-4)20(11-17)31-5/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,27,28) |
InChI Key |
TVVFVJUKZOPKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
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